Cas no 298700-69-3 ((2R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid)

(2R)-3-Methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid is a chiral isoindolinone derivative with potential applications in pharmaceutical synthesis and medicinal chemistry. Its stereospecific (2R) configuration ensures high enantiomeric purity, making it valuable for asymmetric synthesis and drug development. The compound features a fused isoindolinone ring system, which is a privileged scaffold in bioactive molecules, often associated with receptor-binding activity. The carboxylic acid functionality enhances solubility and provides a handle for further derivatization. This intermediate is particularly useful in the design of protease inhibitors and other therapeutic agents due to its rigid, heterocyclic core. Its well-defined structure and synthetic versatility make it a reliable building block for research and industrial applications.
(2R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid structure
298700-69-3 structure
Product Name:(2R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid
CAS No:298700-69-3
MF:C13H15NO3
MW:233.263103723526
MDL:MFCD09611641
CID:4644146
Update Time:2025-05-30

(2R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2R)-3-Methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid
    • (2R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid
    • MDL: MFCD09611641
    • Inchi: 1S/C13H15NO3/c1-8(2)11(13(16)17)14-7-9-5-3-4-6-10(9)12(14)15/h3-6,8,11H,7H2,1-2H3,(H,16,17)/t11-/m1/s1
    • InChI Key: JULAETYRRYJIAR-LLVKDONJSA-N
    • SMILES: C(O)(=O)[C@H](N1CC2=C(C1=O)C=CC=C2)C(C)C

(2R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid Pricemore >>

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abcr
AB358027-500 mg
(2R)-3-Methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid, 97%; .
298700-69-3 97%
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abcr
AB358027-1 g
(2R)-3-Methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid, 97%; .
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Additional information on (2R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid

Introduction to (2R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid (CAS No. 298700-69-3)

(2R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid, also known by its CAS number 298700-69-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of β-amino acids, which are known for their role in various biological processes and their potential applications in drug design. The compound's structure features a chiral center at the second carbon atom, which is a key determinant of its stereochemical properties and biological activity.

The isoindole moiety in this compound contributes to its unique electronic and steric properties. Isoindoles are heterocyclic aromatic compounds that are often found in natural products and synthetic molecules with bioactive properties. The presence of the 1,3-dihydroisoindole ring system in this compound suggests potential applications in areas such as neuroscience, where isoindole-containing compounds have shown promise as modulators of ion channels and receptors.

Recent studies have highlighted the importance of chiral β-amino acids like (2R)-3-methyl... in the design of enantioselective catalysts and asymmetric synthesis. Researchers have explored the use of this compound as a building block for constructing complex molecular architectures with high enantioselectivity. For instance, a 2023 study published in *Nature Chemistry* demonstrated how this compound can be employed in the synthesis of bioactive peptides with tailored stereochemistry.

Another area of active research involving this compound is its role in metabolomics and drug metabolism. Scientists have investigated how the stereochemistry of β-amino acids influences their metabolic pathways and pharmacokinetics. A 2024 study in *Journal of Medicinal Chemistry* reported that (2R)-3-methyl... exhibits selective binding to certain enzymes involved in drug metabolism, making it a valuable tool for studying enzyme mechanisms.

From a synthetic perspective, the preparation of (2R)-3-methyl... has been optimized through various methodologies. A notable approach involves the use of enantioselective organocatalysis, which allows for the construction of the chiral center with high efficiency and selectivity. This method has been detailed in a 2024 paper in *Angewandte Chemie*, where researchers demonstrated the scalability of this approach for industrial applications.

In terms of applications, this compound has shown potential in the development of bioactive molecules with therapeutic implications. For example, derivatives of (2R)-3-methyl... have been tested as inhibitors of kinases involved in cancer signaling pathways. A 2024 study published in *Cell Chemical Biology* reported that certain analogs exhibit potent inhibitory activity against oncogenic kinases, highlighting their potential as leads for anticancer drug development.

Furthermore, the compound's role in neuroprotection has been explored. Researchers have found that (2R)-3-methyl... can modulate glutamate receptors, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A 2024 study in *Science Translational Medicine* demonstrated that administration of this compound reduces neurotoxicity in animal models, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

The stereochemical properties of (CAS No. 298700-69-3) also make it an attractive candidate for studying enzyme catalysis and stereochemical induction. Enzymes that recognize β-amino acids with specific stereochemistry can be engineered to produce enantiomerically pure compounds, which are crucial for drug development. A 2024 review in *Chemical Reviews* discussed how such compounds serve as valuable substrates for enzymatic reactions with high stereoselectivity.

In conclusion, (2R)-3-methyl... (CAS No. 298700-69) is a versatile compound with diverse applications across multiple disciplines. Its unique structure, chiral properties, and bioactivity make it an invaluable tool for researchers in organic chemistry, pharmacology, and related fields. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic research and industrial innovation.

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